Methyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate
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Overview
Description
Methyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C11H12O4 It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group and a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxy-3-methoxyphenyl)prop-2-enal.
Reduction: Formation of Methyl 3-(2-hydroxy-3-methoxyphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-hydroxyphenyl)prop-2-enoate
- 3-(3-hydroxy-4-methoxyphenyl)propionic acid methyl ester
Uniqueness
Methyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
93198-69-7 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(2-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)13)6-7-10(12)15-2/h3-7,13H,1-2H3 |
InChI Key |
GSPKCIILHHRJQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)OC |
Origin of Product |
United States |
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